molecular formula C12H20N2O B6596386 [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine CAS No. 893741-50-9

[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine

Cat. No.: B6596386
CAS No.: 893741-50-9
M. Wt: 208.30 g/mol
InChI Key: NTEIAZUYKGSEGN-UHFFFAOYSA-N
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Description

[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of an azepane ring attached to a furan ring through a methylene bridge, which is further connected to an amine group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for studying chemical reactions and developing new materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where a suitable azepane derivative reacts with a halogenated furan compound.

    Attachment of the Methylene Bridge: The methylene bridge can be formed by reacting the furan-azepane intermediate with formaldehyde under basic conditions.

    Introduction of the Amine Group: The final step involves the reduction of a nitro or nitrile precursor to form the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the furan and azepane rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(Piperidin-1-ylmethyl)furan-2-yl]methanamine: Similar structure with a piperidine ring instead of an azepane ring.

    [5-(Morpholin-1-ylmethyl)furan-2-yl]methanamine: Contains a morpholine ring instead of an azepane ring.

    [5-(Pyrrolidin-1-ylmethyl)furan-2-yl]methanamine: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness

The uniqueness of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine lies in its azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

[5-(azepan-1-ylmethyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-9-11-5-6-12(15-11)10-14-7-3-1-2-4-8-14/h5-6H,1-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIAZUYKGSEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206281
Record name 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893741-50-9
Record name 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893741-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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